2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide
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Overview
Description
2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in the presence of triethylamine in absolute ethanol . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur and nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol
- 2-methyl-5-(phenylsulfanyl)-4-penten-2-ol
- 2-methyl-5-(phenylsulfonyl)thiophene
Uniqueness
2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19N3OS2 |
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Molecular Weight |
321.5 g/mol |
IUPAC Name |
2-methyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide |
InChI |
InChI=1S/C15H19N3OS2/c1-3-7-11(2)14(19)16-15-18-17-13(21-15)10-20-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,16,18,19) |
InChI Key |
XTTRSAJINSCQHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=NN=C(S1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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